molecular formula C24H35NO B1674558 Laurdan CAS No. 74515-25-6

Laurdan

Cat. No.: B1674558
CAS No.: 74515-25-6
M. Wt: 353.5 g/mol
InChI Key: JHDGGIDITFLRJY-UHFFFAOYSA-N
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Description

Laurdan (6-lauroyl-2-dimethylaminonaphthalene) is a solvatochromic fluorescent probe widely used to study membrane dynamics and lipid packing. Its fluorescence properties are sensitive to the polarity and hydration of its microenvironment, making it a powerful tool for detecting phase transitions, lipid order, and membrane heterogeneity . This compound’s excited-state dipole moment undergoes dipolar relaxation in hydrated environments, causing a red shift in its emission spectrum. This phenomenon is quantified using the Generalized Polarization (GP) function, defined as $ \text{GP} = \frac{I{440} - I{490}}{I{440} + I{490}} $, where $ I{440} $ and $ I{490} $ represent fluorescence intensities at 440 nm (ordered/gel phase) and 490 nm (disordered/fluid phase), respectively . This compound localizes near the glycerol backbone of lipid bilayers, making it sensitive to hydration changes at the membrane interface .

Preparation Methods

Laurdan is synthesized through a multi-step process involving the reaction of lauric acid with 2-(dimethylamino)naphthalene. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques.

Chemical Reactions Analysis

Laurdan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides to form quaternary ammonium salts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, along with catalysts and temperature control to ensure optimal reaction rates and yields .

Scientific Research Applications

Membrane Dynamics and Fluidity Studies

Laurdan's primary application lies in its ability to assess membrane fluidity and dynamics. The probe's fluorescence spectrum shifts depending on the local environment's polarity and viscosity. This property is quantified using the generalized polarization (GP) method, which measures the ratio of fluorescence intensities at different wavelengths.

Case Study: Cholesterol's Effect on Membrane Fluidity

Research has shown that cholesterol significantly influences membrane fluidity. Using this compound, studies indicated that cholesterol has a complex effect: while it decreases fluidity in the liquid-crystalline phase, it can increase fluidity in the gel phase . This dual role highlights this compound's sensitivity to subtle changes in membrane composition.

Live Cell Imaging

This compound is extensively utilized for live cell imaging due to its ability to provide real-time insights into membrane properties. By employing advanced imaging techniques such as two-photon microscopy, researchers can visualize membrane heterogeneity in living cells without significant photobleaching.

Case Study: Membrane Heterogeneity in Macrophages

In a study by Gaus et al., this compound was used to visualize the distribution of ordered and disordered domains on macrophage surfaces. The results revealed a heterogeneous distribution of GP values, indicating varying lipid order across the cell surface . This finding underscores this compound's capability to discern microdomains within complex biological systems.

Investigation of Lipid Composition

This compound is adept at probing lipid composition and organization within membranes. Its emission spectrum is sensitive to the types of lipids present, allowing for detailed analysis of lipid bilayers.

Case Study: Impact of Plastic Pollutants

Recent research explored how polystyrene nanoparticles affect marine organisms' membranes. Using this compound, it was found that these pollutants caused significant shifts in membrane packing and fluidity, suggesting potential disruptions in biological functions due to environmental contaminants .

Evaluation of Membrane Hydration and Polarity

This compound's fluorescence properties are influenced by hydration levels within membranes. This makes it an effective tool for studying how hydration impacts membrane structure and function.

Case Study: Hydration Effects on Lipid Bilayers

A study investigated this compound's fluorescence in solid-supported lipid bilayers as a function of hydration levels. The findings revealed that changes in hydration could mimic the effects of cholesterol on membrane fluidity, emphasizing the need for careful interpretation of this compound data .

Applications in Drug Delivery Research

This compound is also being explored for its potential in drug delivery systems. By analyzing how drugs interact with lipid membranes, researchers can gain insights into drug efficacy and mechanisms.

Case Study: Membrane Interaction with Therapeutics

Research has demonstrated that this compound can be used to study how therapeutic agents alter membrane properties. This application is crucial for developing more effective drug formulations that target specific membrane characteristics .

Data Summary Table

Application AreaKey FindingsReferences
Membrane DynamicsCholesterol alters fluidity differently in gel vs liquid phases
Live Cell ImagingRevealed heterogeneous lipid domains in macrophages
Lipid CompositionPlastic pollutants disrupt membrane packing
Membrane HydrationHydration changes mimic cholesterol effects on fluidity
Drug DeliveryInsights into therapeutic interactions with membranes

Mechanism of Action

Laurdan exerts its effects through its unique fluorescence properties. The compound’s naphthalene moiety has a dipole moment that increases upon excitation, causing the reorientation of surrounding solvent dipoles. This results in a red shift in the emission spectrum in polar environments and a blue shift in apolar environments. This compound’s sensitivity to membrane fluidity and phase transitions is due to its ability to integrate into lipid bilayers and respond to changes in the local environment .

Comparison with Similar Compounds

Laurdan vs. Prodan

Structural Differences :

  • This compound: Contains a lauroyl (12-carbon) tail.
  • Prodan (2-dimethylamino-6-propionylnaphthalene): Shorter propionyl (3-carbon) tail.

Key Findings :

  • Electronic Structure: Both share nearly identical HOMO-LUMO transitions (π→π*) with minor charge transfer (N→O). Their absorption and emission spectra in solvents are highly similar due to analogous electronic structures .
  • Membrane Sensitivity :
    • Prodan’s shorter tail allows deeper penetration into membranes, but its fluorescence is less sensitive to lipid packing compared to this compound .
    • This compound’s GP values show stronger dependence on membrane hydration and lipid order. For example, in POPC/cholesterol liposomes, this compound’s GP increases by 0.151 at 23°C with cholesterol, while Prodan exhibits weaker responses .
  • Applications : Prodan is preferred for studying bulk solvent polarity, while this compound is specialized for membrane microenvironments .

This compound vs. C-Laurdan

Structural Differences :

  • C-Laurdan: Replaces one methyl group on this compound’s dimethylamine with a carboxylic acid (-COOH), enhancing water solubility and photostability .

Key Findings :

  • Spectral Properties :
    • C-Laurdan has a higher absorption cross-section and two-photon photostability than this compound .
    • Both exhibit similar solvatochromic shifts (~50 nm red shift in polar solvents), but C-Laurdan’s emission in water is less blue-shifted .
  • Membrane Dynamics :
    • C-Laurdan shows more confined wobbling in lipid bilayers, correlating with its precise localization near the glycerol backbone .
    • Hyperpolarizability of this compound (2× higher than C-Laurdan) suggests greater sensitivity to electric field changes .
  • Cellular Imaging : C-Laurdan provides brighter fluorescence in live cells and better plasma membrane labeling due to reduced internalization .

This compound vs. di-4-ANEPPDHQ

Functional Differences :

Key Findings :

Parameter This compound di-4-ANEPPDHQ
GP Sensitivity Highly sensitive to temperature Insensitive to temperature
Cholesterol Response Moderate ΔGP (0.106 at 37°C) Strong ΔGP (0.175 at 37°C)
Relaxation Mechanism Dipolar relaxation dominates Complex kinetics (multi-process)
  • This compound’s GP reflects lipid order and hydration, while di-4-ANEPPDHQ’s GP is more responsive to cholesterol content .
  • Time-resolved fluorescence shows this compound’s dipolar relaxation correlates with lipid mobility, whereas di-4-ANEPPDHQ’s spectral shifts involve intramolecular processes .

This compound vs. Organelle-Targeted Derivatives

Modified this compound probes (e.g., ER-Laurdan, Mito-Laurdan) feature targeting groups but exhibit reduced sensitivity due to electronic effects:

  • ER-Laurdan : Attached PEG10 linker diminishes charge transfer, reducing GP sensitivity by ~30% compared to this compound .
  • Mito-Laurdan : Phosphonium group alters electron density, lowering response to lipid packing .

Data Tables

Table 1: GP Values in Liposomes

Liposome System This compound GP (25°C) di-4-ANEPPDHQ GP (25°C)
POPC -0.177 ± 0.004 -0.346 ± 0.008
POPC + 10% Cholesterol 0.026 ± 0.001 -0.177 ± 0.008

Data adapted from

Table 2: Hyperpolarizability Comparison

Probe Hyperpolarizability (×10⁻³⁰ esu)
This compound 4.2 ± 0.3
C-Laurdan 2.1 ± 0.2

Data from

Biological Activity

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe widely used in biological research to study membrane dynamics, particularly lipid bilayers. Its unique properties allow researchers to investigate the physical state of membranes, hydration levels, and the presence of lipid rafts. This article provides a comprehensive overview of this compound's biological activity, including its applications, mechanisms of action, and relevant case studies.

This compound's fluorescence is sensitive to the polarity and hydration of its environment, making it an excellent tool for studying membrane fluidity. The probe exhibits distinct fluorescence characteristics depending on the physical state of the surrounding lipids:

  • Excitation Maximum : 366 nm
  • Emission Maximum : 497 nm
  • Quantum Yield : 0.61
  • Extinction Coefficient : 19,500 M1^{-1}cm1^{-1}

In lipid bilayers, this compound's emission shifts from blue in ordered (gel) phases to green in disordered (liquid) phases, allowing researchers to quantify membrane fluidity using the generalized polarization (GP) method . This spectral shift is influenced by both the lipid composition and the hydration level at the membrane/water interface .

Applications in Membrane Studies

This compound has been employed in various studies to elucidate membrane properties:

  • Lipid Raft Imaging : this compound can visualize lipid rafts, which are microdomains within membranes that play critical roles in signaling and membrane organization .
  • Cholesterol Content Analysis : The probe can differentiate changes in membrane fluidity due to variations in cholesterol content, providing insights into how cholesterol affects membrane dynamics .
  • Hydration Studies : this compound's sensitivity to hydration enables researchers to assess water penetration in membranes, which is crucial for understanding membrane function and integrity .

1. Cholesterol's Role in Membrane Fluidity

A study utilized this compound to investigate how cholesterol affects membrane packing. It was found that cholesterol has a complex effect: while it reduces fluidity in liquid-crystalline phases, it increases fluidity in gel phases. This dual role highlights cholesterol's importance in maintaining membrane integrity and functionality .

2. Neurodegenerative Diseases

Research involving this compound has provided insights into the plasma membranes of cells expressing expanded polyglutamine (polyQ), a condition linked to Huntington's disease. The study demonstrated increased membrane fluidity using both this compound and another fluorescent probe, Nile Red. This finding suggests that altered membrane dynamics may play a role in the pathophysiology of neurodegenerative diseases .

3. Environmental Impact on Membrane Properties

This compound was used to assess the effects of plastic pollutants on marine organisms' membranes. The incorporation of polystyrene into liposomes resulted in significant shifts in this compound emission spectra, indicating disruptions in lipid packing and potential implications for biological function .

Data Tables

Parameter Value
Excitation Maximum366 nm
Emission Maximum497 nm
Quantum Yield0.61
Extinction Coefficient19,500 M1^{-1}cm1^{-1}
Typical UseImaging lipid rafts

Q & A

Basic Research Questions

Q. How do I quantify membrane fluidity using Laurdan’s Generalized Polarization (GP)?

  • Method : Measure this compound fluorescence at two emission wavelengths (e.g., 440–460 nm and 490–510 nm) using a spectrofluorometer or microscope. Calculate GP using the formula: GP=I440460I490510I440460+I490510\text{GP} = \frac{I_{440-460} - I_{490-510}}{I_{440-460} + I_{490-510}}

    High GP values indicate ordered (lo) phases, while low GP corresponds to disordered (ld) phases .

  • Experimental Design : Incubate cells with 1–5 µM this compound (dissolved in DMSO) for 30–60 min at 37°C. Avoid light exposure to prevent photobleaching .

Q. What controls should I include when using this compound to compare membrane heterogeneity across cell types?

  • Controls :
    • Solvent controls : Measure this compound in DMSO or chloroform to confirm probe integrity.
    • Temperature calibration : Use liposomes of known phase (e.g., DPPC in gel phase at 25°C, fluid phase at 50°C) to validate GP sensitivity .
    • Negative controls : Cells without this compound to account for autofluorescence .

Advanced Research Questions

Q. How can spectral phasor analysis resolve contradictions in this compound data when studying membrane-protein interactions?

  • Method : Acquire full emission spectra (400–540 nm) for each pixel in an image. Use phasor analysis to decompose contributions from fluidity, polarity, and protein localization (e.g., mRuby-tagged proteins) .
  • Case Study : In cells expressing mutant huntingtin (mHTT), phasor analysis revealed colocalization of mRuby fluorescence with ld-phase regions, linking protein aggregation to increased membrane fluidity .
  • Advantage : Phasors bypass assumptions required for ratiometric GP, enabling pixel-level resolution of coexisting membrane phases .

Q. Why do this compound and Di-4-ANEPPDHQ yield conflicting lipid packing data in the same membrane system?

  • Mechanistic Insight :
    • This compound responds to water penetration and dipolar relaxation at the membrane interface .
    • Di-4-ANEPPDHQ senses electric field changes via electrochromic shifts .
  • Resolution : Combine both probes with lifetime imaging. This compound’s lifetime correlates with hydration (\sim4 ns in ld vs. \sim8 ns in lo), while Di-4-ANEPPDHQ’s lifetime reflects lipid order .

Q. How do I interpret this compound’s red-edge excitation shifts (REES) in complex membranes?

  • Theory : REES arises from slow solvent relaxation in rigid membranes. Use time-resolved fluorescence to distinguish static (inhomogeneous broadening) vs. dynamic (dipolar relaxation) effects .
  • Protocol : Collect emission spectra at multiple excitation wavelengths (340–400 nm). A >10 nm REES indicates restricted solvent mobility, common in cholesterol-rich domains .

Q. Data Analysis & Contradiction Management

Q. How to resolve discrepancies between this compound GP and fluorescence lifetime measurements?

  • Key Factors :

    Parameter GP Lifetime
    SensitivityHydration + polarityPolarity + relaxation dynamics
    ArtifactsPhotobleaching, dye concentrationInstrumental calibration errors
    Spatial Resolution\sim300 nm (widefield)\sim50 nm (confocal)
  • Solution : Cross-validate using artificial bilayers (e.g., DOPC/Cholesterol mixtures) with known phase behavior .

Q. Why does this compound show bimodal emission in some solvents but not in membranes?

  • Evidence : In homogeneous solvents (e.g., glycerol), this compound’s emission splits into two bands (LE and CT states) due to conformational twisting .
  • In Membranes : Lipid packing restricts twisting, merging bands into a single environment-sensitive spectrum. Use Gaussian deconvolution to detect residual sub-populations (e.g., lipid rafts) .

Q. Method Optimization Table

Challenge Solution References
Low signal-to-noise ratioUse two-photon microscopy (800 nm excitation)
Overlapping cellular signalsPair this compound with non-overlapping dyes (e.g., mRuby)
Temporal resolution limitsCombine GP with FCS for nanodomain motility

Properties

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO/c1-4-5-6-7-8-9-10-11-12-13-24(26)22-15-14-21-19-23(25(2)3)17-16-20(21)18-22/h14-19H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDGGIDITFLRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225517
Record name Laurdan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74515-25-6
Record name 1-[6-(Dimethylamino)-2-naphthalenyl]-1-dodecanone
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URL https://commonchemistry.cas.org/detail?cas_rn=74515-25-6
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Record name Laurdan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laurdan
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Record name LAURDAN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Li (0.5 g, 70 mmol) was added to HMPA (20 ml) and benzene (30 ml), and then dimethylamine (3.5 g, 78 mmol) was added dropwise thereto. The mixture was violently stirred for one hour. To the resulting mixture was added 2-methoxy-6-dodecanoylnaphthalene (7.3 g, 22 mmol) prepared in Comparative Example 1-(1) all at one time. The mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into ice-water, extracted with ether, evaporated to remove the solvents, and recrystallized from ethanol to give Laurdan (5.1 g, yield: 66%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
2-methoxy-6-dodecanoylnaphthalene
Quantity
7.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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